2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol
Description
Properties
IUPAC Name |
2-[2-[2-hydroxyethyl(methyl)amino]ethyl-methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O2/c1-9(5-7-11)3-4-10(2)6-8-12/h11-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVBPCMXXZYHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN(C)CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595696 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(methylazanediyl)]di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14037-83-3 | |
| Record name | 2,2'-[Ethane-1,2-diylbis(methylazanediyl)]di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol typically involves the reaction of ethylenediamine with formaldehyde and ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Ethylenediamine reacts with formaldehyde to form a Schiff base intermediate.
Step 2: The Schiff base intermediate is then reduced using ethanol to yield 2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol.
Industrial Production Methods
In industrial settings, the production of 2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
Basic Information
- Molecular Formula : C₈H₂₀N₂O₂
- Molecular Weight : 176.26 g/mol
- CAS Number : 14037-83-3
Structure
The compound features a unique structure that includes two ethanol groups and a central ethane-1,2-diyl moiety, which contributes to its properties as a bifunctional amine and alcohol.
Chemical Synthesis
2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol serves as an important intermediate in organic synthesis. Its bifunctional nature allows it to participate in various chemical reactions, including:
- Amine Formation : It can be employed to synthesize more complex amines through nucleophilic substitution reactions.
- Polymer Chemistry : The compound can be utilized to create polyamines or polyurethanes, which are essential in producing elastomers and coatings.
Pharmaceutical Industry
In pharmaceutical applications, the compound's amine and alcohol functionalities make it a candidate for drug development. Potential uses include:
- Drug Delivery Systems : Its properties may enhance solubility and stability of active pharmaceutical ingredients.
- Synthesis of Bioactive Compounds : It can be used as a building block for synthesizing various bioactive molecules.
Material Science
The compound is also significant in material science, particularly in the development of:
- Adhesives and Sealants : Its ability to form strong bonds makes it suitable for use in adhesives.
- Coatings : The incorporation of this compound into coatings can improve their durability and resistance to environmental factors.
Agricultural Applications
Research indicates that compounds similar to 2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol may have potential as:
- Fertilizers or Soil Amendments : Enhancing nutrient delivery systems.
- Pesticides : Acting as a carrier for active ingredients.
Case Study 1: Synthesis of Polyurethanes
A study demonstrated the use of 2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol in synthesizing polyurethanes with improved mechanical properties. The incorporation of this compound allowed for better flexibility and durability compared to traditional formulations.
Case Study 2: Drug Formulation
Another research project explored the role of this compound in enhancing the solubility of poorly soluble drugs. The findings indicated a significant improvement in drug release profiles when formulated with this compound.
Mechanism of Action
The mechanism of action of 2,2’-(Ethane-1,2-diylbis(methylazanediyl))diethanol involves its interaction with various molecular targets, including enzymes and proteins. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. This interaction can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Detailed Analysis
Backbone and Substituent Variations Nitrogen vs. Oxygen Backbones: The replacement of ethane-1,2-diamine with ethane-1,2-diylbis(oxy) (as in triethylene glycol) eliminates amine functionality, reducing metal-binding affinity but enhancing hydrophilicity and stability under acidic conditions . Methyl Substitution: Methyl groups on the nitrogen atoms in 2,2'-(ethane-1,2-diylbis(methylazanediyl))diethanol increase steric hindrance, influencing ligand geometry and metal coordination preferences compared to unsubstituted analogs (e.g., in ) .
Functional Group Impact Sulfonamide Derivatives (H₂L1, H₂L2): The addition of sulfonamide-phenol groups () enhances acidity (due to -SO₂- groups) and stabilizes metal complexes, improving cytotoxicity in Ti(IV) salan complexes . Oxoacetate Derivatives: The ketone and ester groups in diethyl 2,2'-(ethane-1,2-diylbis(azanediyl))bis(2-oxoacetate) () promote hydrogen bonding, making it effective as a nucleating agent for biopolymer crystallization .
Synthesis and Reactivity
- Reductive Amination : The target compound and its sulfonamide derivatives are synthesized via reductive amination (NaBH₄ reduction), achieving yields of 28–44% .
- Ether Formation : Triethylene glycol is synthesized via ethylene oxide oligomerization, emphasizing scalability for industrial applications .
Applications Biomedical: Cytotoxic Ti(IV) complexes derived from sulfonamide salan ligands () show promise in anticancer research, while unsubstituted diethanol analogs () form less stable Cu(II) complexes . Materials Science: Triethylene glycol’s hygroscopic properties make it ideal for antifreeze formulations, whereas oxoacetate derivatives improve polymer processing .
Research Findings and Data
Table 2: Physicochemical Properties
Biological Activity
2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests potential interactions with various biological targets, making it a subject of interest for researchers investigating therapeutic applications.
Chemical Structure and Properties
The chemical formula for 2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol is . The compound features two diethanolamine units connected by an ethane-1,2-diyl bridge. This structure is important as it may influence the compound's solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₂N₄O₂ |
| Molecular Weight | 218.31 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not available |
Antitumor Activity
Research indicates that compounds similar to 2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol exhibit antitumor properties . For instance, studies have shown that derivatives of this compound can inhibit the activity of Tumor Necrosis Factor-alpha (TNF-α), a key player in inflammation and cancer progression .
Case Study: TNF-α Inhibition
In a study focusing on small molecules that inhibit TNF-α, compounds structurally related to 2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol demonstrated effectiveness in reducing TNF-α levels in vitro. This inhibition can lead to decreased inflammation and potentially lower tumor growth rates in various cancer models .
Antiseptic and Antiviral Properties
In addition to its antitumor activity, this compound has been noted for its antiseptic and antiviral properties. A study highlighted that similar compounds showed effectiveness against certain viral infections and exhibited antibacterial activity against various pathogens .
The biological mechanisms through which 2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol exerts its effects are not fully elucidated but may involve:
- Inhibition of pro-inflammatory cytokines : By interacting with TNF-α or related pathways.
- Disruption of cellular signaling : Potentially interfering with pathways involved in cell proliferation and survival.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effects |
|---|---|
| Antitumor | Inhibition of TNF-α; reduced tumor growth |
| Antiseptic | Effective against bacterial pathogens |
| Antiviral | Activity against specific viral strains |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2'-(Ethane-1,2-diylbis(methylazanediyl))diethanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions between ethylenediamine derivatives and methyl-substituted ethanol precursors. Key steps include:
- Using Schiff base intermediates to link nitrogen atoms to the ethane backbone (analogous to azomethine synthesis in ).
- Optimizing reaction temperature (typically 60–80°C) and pH control to prevent side reactions.
- Catalysts like acetic acid or metal ions may enhance imine formation .
- Critical Factors : Excess methylamine or ethanol derivatives improve yield, while improper stoichiometry leads to oligomerization. Solvent polarity (e.g., ethanol vs. DMF) also affects reaction efficiency.
Q. What spectroscopic techniques are essential for characterizing the compound's purity and structural integrity?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methylazanediyl linkages and ethanol termini. Peaks at δ 2.5–3.0 ppm (N–CH₃) and δ 3.6–3.8 ppm (HO–CH₂–) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 221.2) and detects impurities from incomplete methylation .
- HPLC : Reverse-phase HPLC with acetonitrile/water gradients assesses purity (>98% required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when determining the compound's structure?
- Approach :
- Use single-crystal X-ray diffraction (SXRD) with programs like SHELXL or SIR97 for refinement. Discrepancies in bond angles/lengths may arise from dynamic disorder or solvent effects .
- Cross-validate with solid-state NMR to confirm hydrogen bonding patterns and lattice packing .
- Address twinning or partial occupancy issues by collecting high-resolution data (≤1.0 Å) and applying restraints during refinement .
Q. What computational methods are suitable for modeling the compound's conformational dynamics and interactions with biological targets?
- Molecular Dynamics (MD) : Simulate aqueous solvation using force fields (e.g., AMBER) to study flexibility of the methylazanediyl backbone. High torsional mobility at N–CH₂– groups may influence binding .
- Docking Studies : Employ AutoDock Vina to predict interactions with enzymes (e.g., Mycobacterium tuberculosis targets, inferred from ethambutol analogs in ). Key residues for hydrogen bonding include Asp/Glu side chains .
Q. How can researchers mitigate toxicity risks during in vitro assays involving this compound?
- Safety Protocols :
- Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation (Category 2 hazards per GHS classification) .
- Monitor airborne concentrations (<1 mg/m³) with real-time sensors.
- Toxicity screening: Perform Ames tests for mutagenicity and MTT assays for cell viability to establish safe dosages .
Data Contradiction Analysis
Q. How should conflicting data on the compound's solubility and stability be addressed?
- Root Causes :
- Solubility variations in water vs. DMSO may stem from impurities or hydration state differences. Use Karl Fischer titration to quantify water content .
- Stability issues under light/heat: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., oxidized imine bonds) .
Application-Oriented Questions
Q. What strategies optimize the compound's efficacy as a chelating agent in metallopharmaceuticals?
- Design Considerations :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
